3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione

Description

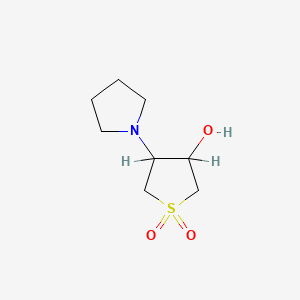

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVQGXRYOLGULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione

A retrosynthetic analysis of the target molecule reveals several potential disconnections, paving the way for various synthetic strategies. The primary bond disconnections to consider are between the pyrrolidine (B122466) ring and the thiolane-1,1-dione ring, as well as within each heterocyclic core.

One logical disconnection is the C-N bond of the pyrrolidine ring, which could be formed through an amination reaction. Another key disconnection is the C-S bonds of the thiolane ring, which could be assembled via conjugate addition or alkylation reactions. The sulfone moiety is typically introduced by oxidation of a precursor thioether.

A plausible retrosynthetic pathway could involve a key intermediate such as a suitably functionalized thiolane-1,1-dione derivative and a protected aminobutyraldehyde or a related electrophile. The stereocenters at the 3- and 4-positions of the thiolane ring and the stereocenter on the pyrrolidine ring present a significant challenge, necessitating stereocontrolled synthetic methods.

Total Synthesis Approaches

Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be envisioned for the total synthesis of this compound.

Convergent Synthesis Strategies

For instance, a chiral pyrrolidinol derivative, protected at the nitrogen and oxygen functionalities, could be prepared from a chiral pool starting material like proline or through asymmetric synthesis. The thiolane-1,1-dione fragment could be synthesized from a commercially available starting material, with the hydroxyl group introduced via an aldol-type reaction or an asymmetric dihydroxylation. The coupling of these two fragments could then be achieved through a nucleophilic substitution or a reductive amination.

Table 1: Potential Convergent Synthesis Fragment Coupling

| Pyrrolidine Fragment | Thiolane-1,1-dione Fragment | Coupling Reaction |

|---|---|---|

| Protected 3-aminopyrrolidine | 4-oxo-thiolane-1,1-dione | Reductive Amination |

Linear Synthesis Pathways

A possible linear sequence could commence with the construction of the thiolane ring, followed by the introduction of the pyrrolidine moiety. For example, a Michael addition of a thiol to an appropriate α,β-unsaturated carbonyl compound could form the thiolane precursor, which would then be oxidized to the sulfone. Subsequent functional group manipulations would introduce the necessary handles for the formation of the pyrrolidine ring, potentially through an intramolecular cyclization.

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute stereochemistry.

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis offers a powerful tool for establishing the desired stereochemistry during the formation of either the pyrrolidine or the thiolane ring. For instance, an asymmetric Michael addition catalyzed by a chiral organocatalyst or a metal complex could be employed to set the stereocenters on the thiolane ring. Similarly, asymmetric hydrogenation or a chiral Lewis acid-catalyzed aza-Diels-Alder reaction could be utilized to construct the chiral pyrrolidine ring.

Recent advancements in domino reactions, such as the thia-Michael–Henry reaction, have been shown to be effective in the asymmetric synthesis of substituted thiolanes with multiple contiguous stereocenters. nih.govnih.govsemanticscholar.org This type of dynamic covalent systemic resolution using lipase (B570770) catalysis could be a viable strategy for accessing enantiomerically enriched thiolane intermediates. nih.govnih.govsemanticscholar.org

Chiral Pool Approaches

The use of readily available chiral starting materials, known as the chiral pool, is a well-established strategy for the synthesis of enantiomerically pure compounds. For the synthesis of the pyrrolidine fragment of the target molecule, chiral amino acids such as proline or hydroxyproline (B1673980) are excellent starting points. nih.gov These natural products provide a pre-existing stereocenter that can be elaborated to the desired pyrrolidine derivative. For example, (R)- and (S)-aspartic acid have been used as chiral pool precursors for the synthesis of 3-pyrrolidinylisoxazoles. nih.gov This highlights the potential of using amino acids to construct the pyrrolidine ring with a defined stereochemistry.

Similarly, chiral pool approaches can be applied to the synthesis of terpenoids and other natural products, demonstrating the broad utility of this strategy in asymmetric synthesis. rsc.org

Table 2: Comparison of Stereoselective Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, catalytic amounts of chiral source | Catalyst development can be challenging, may require optimization |

Diastereoselective Reaction Design

The paramount challenge in synthesizing this compound is the precise control of relative stereochemistry at the C3 and C4 positions of the thiolane ring. A successful diastereoselective strategy hinges on minimizing the formation of unwanted stereoisomers, thereby simplifying purification and maximizing the yield of the desired product. Key approaches to achieving this control include substrate-controlled synthesis, chiral auxiliary-mediated reactions, and reagent-controlled transformations.

In a substrate-controlled approach, a pre-existing stereocenter on either the pyrrolidine precursor or the thiolane intermediate directs the stereochemical outcome of subsequent reactions. For instance, a chiral pyrrolidine derivative can be used to influence the facial selectivity of an addition or reduction reaction on the thiolane ring. The inherent steric hindrance and electronic properties of the chiral substrate guide incoming reagents to a specific face of the molecule, favoring the formation of one diastereomer over others. This strategy has been successfully applied in the synthesis of various complex molecules, including polyhydroxylated pyrrolidine alkaloids where chelation control directs the addition of nucleophiles to achieve high syn-selectivity. beilstein-journals.org

Another powerful strategy involves the stereocontrolled reduction of a ketone precursor, such as 4-pyrrolidinylthiolan-3-one-1,1-dione. The choice of reducing agent and reaction conditions can profoundly influence the diastereomeric ratio (d.r.) of the resulting alcohol. For example, the reduction of substituted cyclic ketones has been shown to yield different diastereomers depending on the reagents used, such as NaBH₄/LiCl versus catalytic hydrogenation (Pd/C, H₂). nih.gov The former often proceeds via a chelation-controlled mechanism, while the latter is typically directed by steric approach control.

The table below illustrates hypothetical diastereomeric ratios that could be achieved in the reduction of a 4-pyrrolidinylthiolan-3-one-1,1-dione intermediate under different conditions, based on established principles of stereoselective reductions.

| Reducing Agent/Conditions | Proposed Control Mechanism | Hypothetical Diastereomeric Ratio (syn:anti) | Reference Analogy |

|---|---|---|---|

| NaBH₄, CeCl₃ (Luche reduction) | Chelation Control | >95:5 | beilstein-journals.org |

| L-Selectride® | Steric Approach Control | >90:10 | - |

| Pd/C, H₂ (Catalytic Hydrogenation) | Catalyst Surface Adsorption | Variable, substrate-dependent | nih.gov |

Key Precursors and Intermediate Derivatization

The convergent synthesis of this compound relies on the efficient preparation of key precursors for the two heterocyclic moieties, followed by their strategic coupling and functionalization.

The thiolane-1,1-dione, or sulfolane (B150427), ring is a stable, polar, aprotic scaffold. acs.orgwikipedia.org Its synthesis can be achieved through several reliable methods. A common industrial-scale method involves the cheletropic reaction between butadiene and sulfur dioxide to form 3-sulfolene, followed by catalytic hydrogenation of the double bond to yield sulfolane. wikipedia.orgyoutube.com

For laboratory-scale synthesis of functionalized derivatives, the oxidation of a corresponding tetrahydrothiophene (B86538) precursor is a versatile approach. Oxidation with agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can proceed in a controlled manner, first yielding the sulfoxide (B87167) and then the sulfone (thiolane-1,1-dione). wikipedia.org

To construct the target molecule, a thiolane ring functionalized at the C3 and C4 positions is required. This can be accomplished by starting with a substituted precursor, such as 3-sulfolene, and performing functional group manipulations prior to or after the formation of the saturated ring. For example, Michael addition of a nitrogen nucleophile to a sulfolene derivative bearing an electron-withdrawing group can install the precursor to the pyrrolidinyl moiety.

The pyrrolidinyl moiety must be prepared in a chiral, non-racemic form to serve as a key building block. A vast body of literature exists for the synthesis of chiral pyrrolidines, often leveraging the natural chiral pool. organic-chemistry.org L-proline and L-4-hydroxyproline are common and inexpensive starting materials. mdpi.comunibo.it Through standard functional group transformations, such as reduction of the carboxylic acid and protection of the nitrogen atom, these amino acids can be converted into versatile synthetic intermediates.

For example, (S)-prolinol, obtained via the reduction of L-proline, can be further modified to introduce appropriate functionalities for coupling with the thiolane core. mdpi.com Alternative asymmetric syntheses, such as ring-closing enyne metathesis or 1,3-dipolar cycloadditions, provide access to a wide range of substituted chiral pyrrolidines from achiral precursors. organic-chemistry.org

The table below outlines common chiral precursors and methods for synthesizing the pyrrolidine ring.

| Chiral Precursor | Synthetic Method | Key Advantages | Reference |

|---|---|---|---|

| L-Proline / L-4-Hydroxyproline | Chiral Pool Synthesis | Readily available, inexpensive, high enantiopurity | mdpi.com |

| Acyclic Amino Alcohols | Intramolecular Cyclization | Access to diverse substitution patterns | organic-chemistry.org |

| Chiral Nitrones | Nucleophilic Addition / Cycloaddition | Stereocontrolled construction of polysubstituted pyrrolidines | nih.gov |

| Enyne Substrates | Ring-Closing Enyne Metathesis (RCEM) | Atom-economical, mild conditions | organic-chemistry.org |

The introduction of the C3-hydroxyl group with the correct relative stereochemistry is a critical transformation. As mentioned in section 2.3.3, one primary strategy is the diastereoselective reduction of a 4-pyrrolidinylthiolan-3-one-1,1-dione intermediate.

Alternatively, the synthesis can proceed through an epoxide intermediate. A 3,4-epoxythiolane-1,1-dione could be synthesized and subsequently opened by a pyrrolidine nucleophile. The regioselectivity and stereoselectivity of the epoxide opening would be governed by the reaction conditions (acidic or basic) and the nature of the nucleophile, a strategy well-established in the synthesis of hydroxylated amino-cycloalkanes. researchgate.net This approach would simultaneously install both the pyrrolidinyl and hydroxyl groups with a defined trans relationship.

A third approach involves the direct hydroxylation of a C-H bond at the C3 position of a 4-pyrrolidinylthiolane-1,1-dione intermediate. While challenging, advancements in enzymatic catalysis, such as the use of engineered cytochrome P450 enzymes, have demonstrated the potential for highly regio- and stereoselective hydroxylations of unactivated C-H bonds in cyclic systems. rsc.org

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms of key bond-forming and stereodefining steps is crucial for optimizing reaction conditions and achieving high selectivity. Computational chemistry and kinetic studies are invaluable tools for elucidating these mechanisms.

Let us consider the key diastereoselective reduction of a 4-pyrrolidinylthiolan-3-one-1,1-dione intermediate using a bulky hydride reagent like L-Selectride®. The stereochemical outcome of this reaction is determined by the relative energies of the competing diastereomeric transition states.

The Felkin-Anh model provides a framework for predicting the stereoselectivity. The largest substituent at the adjacent stereocenter (the C4-pyrrolidinyl group) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric interactions. The reaction proceeds through a chair-like transition state. The two primary transition state models to consider are:

Axial Attack Transition State (TS-Axial): The hydride approaches from the axial face of the carbonyl group.

Equatorial Attack Transition State (TS-Equatorial): The hydride approaches from the equatorial face.

In the case of a bulky pyrrolidinyl group at C4, it will preferentially occupy a pseudo-equatorial position in the flexible five-membered ring conformation. The bulky hydride reagent will then preferentially attack from the less sterically hindered face, which is typically the equatorial direction, leading to the formation of the axial alcohol. The energy difference (ΔΔG‡) between TS-Axial and TS-Equatorial dictates the diastereomeric ratio of the product. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to model these transition states and calculate their relative energies, providing a quantitative prediction of the reaction's selectivity. nih.govresearchgate.net These calculations can reveal that subtle non-covalent interactions and torsional strain within the transition state structure are critical factors in determining the favored reaction pathway. nih.gov

Elucidation of Reaction Intermediates

The synthesis of complex heterocyclic structures such as this compound often proceeds through a series of transient chemical species known as reaction intermediates. While direct experimental isolation and characterization of these intermediates for this specific molecule are not extensively documented in publicly available literature, their nature can be inferred from established reaction mechanisms for the formation of similar substituted thiolane-1,1-dione systems. The elucidation of these intermediates is crucial for understanding the reaction pathway, optimizing reaction conditions, and minimizing the formation of byproducts.

One plausible synthetic approach to this compound involves the reaction of a suitable epoxide precursor with pyrrolidine. The thiolane-1,1-dione moiety, also known as sulfolane, can be derived from butadiene and sulfur dioxide. chemicalbook.com A subsequent epoxidation and nucleophilic ring-opening would lead to the desired product. In this proposed pathway, several key intermediates can be postulated.

Initially, the reaction between butadiene and sulfur dioxide would form 3-sulfolene, which is then hydrogenated to yield sulfolane (tetrahydrothiophene-1,1-dioxide). chemicalbook.comnih.gov Epoxidation of the sulfolane ring at the 3,4-position would yield a critical epoxide intermediate. The subsequent nucleophilic attack by pyrrolidine on this epoxide is a key step where further intermediates are formed.

The reaction of the epoxide intermediate with pyrrolidine is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack would lead to the formation of a transient zwitterionic intermediate. This zwitterion is highly unstable and would rapidly undergo proton transfer to yield the final this compound.

Another potential intermediate in this reaction is an initial coordination complex between the epoxide and the amine. The formation of such a complex could facilitate the subsequent ring-opening. The characterization of these short-lived species is challenging and often relies on spectroscopic techniques performed at low temperatures or through computational modeling.

The table below outlines the proposed key intermediates in the synthesis of this compound and the analytical methods that could be employed for their detection and characterization.

| Proposed Intermediate | Structure | Potential Elucidation Methods |

| 3,4-Epoxysulfolane | An epoxide ring fused to the thiolane-1,1-dione backbone. | NMR spectroscopy (presence of characteristic epoxide proton signals), Mass spectrometry (to confirm molecular weight). |

| Zwitterionic Intermediate | A species with a positively charged nitrogen (from pyrrolidine) and a negatively charged oxygen (from the opened epoxide). | Low-temperature NMR spectroscopy, Computational modeling to predict stability and spectroscopic properties. |

| Coordination Complex | A complex formed between the lone pair of the pyrrolidine nitrogen and one of the epoxide carbons. | Cryo-spectroscopy (FTIR or NMR at very low temperatures), Isotopic labeling studies. |

The study of such reaction intermediates is fundamental to the field of synthetic organic chemistry. While direct evidence for the intermediates in the synthesis of this compound is scarce, the proposed species are based on well-established principles of reactivity for epoxides and amines. Future research involving in-situ reaction monitoring and advanced spectroscopic techniques could provide definitive evidence for these transient species.

Chemical Reactivity and Functionalization

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in the molecule is a prime site for various chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of a wide range of functionalities, thereby altering the physicochemical properties of the parent compound.

Esterification of the secondary alcohol can be achieved through several well-established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. libretexts.orgmasterorganicchemistry.com This reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of one of the reactants is used. masterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be treated with more reactive acylating agents such as acyl chlorides or acid anhydrides. libretexts.org These reactions are generally faster and irreversible. The use of a non-nucleophilic base like pyridine (B92270) is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Table 1: Illustrative Esterification Reactions of 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione

| Acylating Agent | Reagent/Catalyst | Expected Product |

| Acetic Anhydride | Pyridine | 3-Acetoxy-4-pyrrolidinylthiolane-1,1-dione |

| Benzoyl Chloride | Triethylamine (B128534) | 3-Benzoyloxy-4-pyrrolidinylthiolane-1,1-dione |

| Propanoic Acid | Sulfuric Acid (cat.) | 3-Propanoyloxy-4-pyrrolidinylthiolane-1,1-dione |

The synthesis of ethers from the hydroxyl group can be accomplished primarily through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide to yield the corresponding ether. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

Table 2: Potential Etherification Reactions

| Alkylating Agent | Base | Expected Product |

| Methyl Iodide | Sodium Hydride (NaH) | 3-Methoxy-4-pyrrolidinylthiolane-1,1-dione |

| Benzyl Bromide | Potassium tert-butoxide | 3-Benzyloxy-4-pyrrolidinylthiolane-1,1-dione |

| Ethyl Tosylate | Sodium Hydride (NaH) | 3-Ethoxy-4-pyrrolidinylthiolane-1,1-dione |

The secondary alcohol functionality can be readily oxidized to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this purpose. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another powerful method that operates under mild, low-temperature conditions, avoiding the use of heavy metals. organic-chemistry.org More robust oxidizing agents like chromic acid (Jones reagent) can also be used. libretexts.org Reduction of the secondary alcohol is not a typical transformation unless it is first converted to a different functional group.

Table 3: Oxidation of the Hydroxyl Group

| Oxidizing Agent | Reaction Name/Type | Expected Product |

| Pyridinium Chlorochromate (PCC) | PCC Oxidation | 4-Pyrrolidinylthiolane-3-one-1,1-dione |

| DMSO, Oxalyl Chloride, Triethylamine | Swern Oxidation | 4-Pyrrolidinylthiolane-3-one-1,1-dione |

| Chromic Acid (H₂CrO₄) | Jones Oxidation | 4-Pyrrolidinylthiolane-3-one-1,1-dione |

Reactions of the Pyrrolidinyl Nitrogen

The nitrogen atom of the pyrrolidine (B122466) ring is a nucleophilic center and can undergo reactions typical of secondary amines, such as N-alkylation and N-acylation. wikipedia.org These modifications are fundamental in medicinal chemistry for modulating properties like basicity, lipophilicity, and biological activity. nih.gov

N-alkylation can be achieved by reacting the pyrrolidine nitrogen with alkyl halides in the presence of a base to scavenge the resulting acid. organic-chemistry.org The reactivity of the alkyl halide (iodide > bromide > chloride) will influence the reaction conditions required. Reductive amination is another versatile method for introducing alkyl groups onto the nitrogen atom.

N-acylation proceeds readily upon treatment with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine, to yield the corresponding N-acyl derivatives (amides). nih.govorganic-chemistry.org This transformation is generally high-yielding and serves to introduce a wide variety of substituents.

Table 4: Representative N-Alkylation and N-Acylation Reactions

| Reagent | Base | Expected Product |

| Methyl Iodide | Potassium Carbonate | 3-Hydroxy-4-(1-methylpyrrolidinyl)thiolane-1,1-dione |

| Acetyl Chloride | Triethylamine | 3-Hydroxy-4-(1-acetylpyrrolidinyl)thiolane-1,1-dione |

| Benzoyl Chloride | Pyridine | 3-Hydroxy-4-(1-benzoylpyrrolidinyl)thiolane-1,1-dione |

The bifunctional nature of this compound allows for the potential formation of novel bicyclic or spirocyclic derivatives. Intramolecular reactions can be designed to link the hydroxyl and pyrrolidinyl functionalities. For instance, the hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the pyrrolidinyl nitrogen would lead to the formation of a new bridged cyclic system. The feasibility and stereochemical outcome of such cyclizations would depend on the relative stereochemistry of the hydroxyl and pyrrolidinyl groups and the conformational flexibility of the thiolane ring.

Another possibility involves reacting the molecule with bifunctional reagents that can engage both the hydroxyl and the amino groups. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate. Similarly, reaction with a dicarbonyl compound could result in the formation of a heterocyclic ring fused to the pyrrolidine. These strategies open avenues for creating complex molecular architectures based on the this compound scaffold.

Transformations of the Thiolane-1,1-dione Ring System

Reactivity of the Sulfonyl Group

The reactivity of the sulfonyl group in the thiolane-1,1-dione (sulfolane) ring is well-established in a general context. The strong electron-withdrawing nature of the sulfonyl group acidifies the alpha-protons, making them susceptible to deprotonation and subsequent functionalization. Additionally, the sulfur atom can participate in various reactions. However, specific studies detailing these transformations for this compound, and how the hydroxy and pyrrolidinyl substituents influence this reactivity, have not been reported.

Regioselectivity and Stereoselectivity in Chemical Transformations

Discussions on regioselectivity and stereoselectivity require specific examples of chemical reactions. As there are no published studies on the functionalization of this compound, no data is available to analyze the preferential sites of reaction or the stereochemical outcomes of any transformations.

Computational and Theoretical Chemistry Studies

Prediction of Reactivity and Reaction Mechanisms

Frontier Molecular Orbital Theory Applications

There are no published studies detailing the application of Frontier Molecular Orbital (FMO) theory to 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione. Consequently, data regarding its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and the resulting implications for its kinetic stability and chemical reactivity are not available. Such studies would be instrumental in predicting the molecule's behavior in chemical reactions, including its potential as an electrophile or nucleophile.

In Silico Prediction of Molecular Interactions (non-human protein targets)

Detailed in silico predictions of the molecular interactions between this compound and non-human protein targets are not documented in the available literature.

No molecular docking simulations have been reported for this compound with any model biomolecules or non-human proteins. Such simulations are crucial for predicting the binding affinity and mode of interaction of a small molecule with a biological target, providing insights into its potential biological activity.

In the absence of molecular docking studies, there are consequently no reported binding energy calculations for the interaction of this compound with any protein targets. These calculations are essential for quantifying the strength of the interaction between a ligand and its receptor.

Investigation of Biological Interactions and Molecular Mechanisms in Vitro and Non Human in Vivo Models

Design and Synthesis of Molecular Probes and Activity-Based Probes

Application in Chemical Biology Tools

Extensive research into the scientific literature and chemical databases did not yield specific information regarding the application of 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione as a chemical biology tool. Studies detailing its use as a molecular probe, inhibitor, or other chemical biology modality are not presently available. The current body of scientific knowledge appears to focus on other, structurally distinct heterocyclic compounds for these purposes.

For instance, research has been conducted on derivatives of 3-hydroxy-3-pyrrolin-2-one as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target in inflammation and cancer research. nih.gov Similarly, various pyrrolidine-2,3-dione derivatives have been synthesized and investigated for their biological activities. researchgate.net In the realm of fluorescent probes, compounds like 4-hydroxyisoindoline-1,3-dione and its derivatives have been developed and studied for their potential in detecting specific biomolecules. nih.govresearchgate.net

However, these examples represent different chemical entities from This compound . The unique structural combination of a hydroxyl group, a pyrrolidinyl ring, and a thiolane-1,1-dione moiety in the specified compound has not been documented in the context of chemical biology tool development in the available scientific literature.

Further research would be necessary to explore the potential of This compound in this field. Such investigations might involve computational screening to predict potential biological targets, followed by in vitro and in vivo studies to validate any predicted interactions and to characterize its utility as a chemical biology tool.

Analytical Method Development in Research Settings

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for separating complex mixtures, including stereoisomers. The choice of method depends on the compound's volatility, polarity, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione. A typical method development workflow involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation of the main compound from any impurities or byproducts.

For a polar compound such as this, which contains hydroxyl and secondary amine functionalities along with a sulfone group, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. A C18 column is a common starting point for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly performed using a UV detector, with the optimal wavelength determined by analyzing the compound's UV-Vis spectrum.

A hypothetical HPLC method for purity analysis is outlined in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl, amine) and a high molecular weight, this compound itself is likely not volatile enough for direct GC analysis without derivatization. Techniques such as silylation of the hydroxyl and amine groups could be employed to increase volatility, allowing for analysis by GC-Mass Spectrometry (GC-MS) to identify potential volatile impurities. However, HPLC remains the more direct and common method for purity assessment of such compounds.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Distinguishing and quantifying these isomers is critical, as they can have different biological activities. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral synthesis.

This is typically achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds. Method development involves screening different chiral columns and mobile phases (often normal-phase, polar-organic, or reverse-phase) to find conditions that provide baseline separation of the enantiomers.

A sample table for chiral separation parameters is provided below.

| Parameter | Condition |

| Chiral Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (excluding basic identification data)

While basic spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) are used for initial identification, advanced techniques are necessary to probe the finer structural details of novel derivatives, such as their three-dimensional conformation in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Advanced NMR techniques are powerful for determining the solution-state conformation of molecules. For derivatives of this compound, understanding the puckering of the pyrrolidine (B122466) and thiolane rings and the relative orientation of substituents is crucial.

Two-dimensional NMR (2D-NMR) experiments are particularly informative.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but often more effective for medium-sized molecules that may have a zero NOE effect.

Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constants between protons (³JHH) provides information about the dihedral angles between them, which is essential for determining ring conformations (e.g., envelope vs. twist conformations for the five-membered rings).

These advanced NMR studies, often combined with computational chemistry, allow for the construction of a detailed 3D model of how novel derivatives exist in solution. ipb.ptfrontiersin.orgmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In the context of novel derivatives, these methods are used to confirm the success of chemical modifications.

For example, if the hydroxyl group of this compound were esterified, IR spectroscopy would show the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band for the ester (around 1735 cm⁻¹).

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The characteristic S=O symmetric and asymmetric stretches of the sulfone group (typically found in the 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively) would be prominent in both IR and Raman spectra. Changes in the position of these bands upon derivatization could indicate alterations in the electronic environment of the sulfone group. iosrjournals.orgglobalresearchonline.net

Mass Spectrometry for Fragmentation Pattern Analysis in Derivatization Studies

There is no available scientific literature describing the derivatization of this compound for the purpose of mass spectrometry analysis. Consequently, no data exists on the fragmentation patterns of any such derivatives. Research in this specific area has not been published.

Quantitative Analysis in Biological Matrices (non-human, e.g., cell lysates, animal tissue extracts)

No published methods for the quantitative analysis of this compound in any non-human biological matrices were identified. The subsequent sections are therefore without available data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

No specific Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the detection and quantification of this compound in cell lysates or animal tissue extracts have been published. As a result, there are no established parameters for sample preparation, chromatographic separation, or mass spectrometric detection (e.g., precursor/product ion transitions) to report.

Immunoassays for Detection in Research Samples

The scientific literature contains no information regarding the development or use of immunoassays, such as ELISA, for the detection of this compound. There is no evidence of the generation of specific antibodies required for such an assay.

Future Research Directions and Potential Applications in Chemical Biology

Design of Advanced Analogs for Mechanistic Probing

The development of advanced analogs of 3-Hydroxy-4-pyrrolidinylthiolane-1,1-dione is a pivotal step toward understanding its structure-activity relationships (SAR) and for its use as a tool to probe biological systems. The core structure offers several points for modification, allowing for the systematic fine-tuning of its physicochemical properties.

Future research could focus on the synthesis of a library of analogs by modifying both the pyrrolidine (B122466) and thiolane rings. Key modifications could include:

Substitution on the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a prime site for derivatization. Alkylation, acylation, or arylation could introduce a variety of functional groups, altering the compound's steric bulk, electronics, and potential for intermolecular interactions.

Modification of the Hydroxyl Group: The hydroxyl group can be converted into ethers, esters, or other functional groups to modulate polarity and hydrogen bonding capacity.

Stereochemical Variations: The molecule possesses multiple stereocenters. The synthesis of all possible stereoisomers would be crucial for investigating the impact of stereochemistry on biological activity or its performance as a chiral ligand.

Alterations to the Thiolane-1,1-dione Ring: While the sulfone group is generally stable, modifications to the carbon backbone of the thiolane ring could be explored to alter its rigidity and conformation.

These analogs could then be used as chemical probes to investigate biological pathways. For instance, by attaching fluorescent tags or affinity labels to a specific position on the molecule, researchers could track its localization within cells or identify its binding partners.

Table 1: Potential Analogs of this compound and Their Research Purpose

| Modification Site | Example Functional Group | Potential Research Application |

| Pyrrolidine Nitrogen | N-alkylation with a fluorescent dye | Cellular imaging and localization studies |

| Hydroxyl Group | Esterification with a biotin (B1667282) tag | Affinity-based protein pulldown assays |

| Stereocenters | Synthesis of diastereomers | Probing stereospecific interactions with biological targets |

| Thiolane Backbone | Introduction of additional substituents | Modulating scaffold rigidity and conformation |

Exploration of Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The structure of this compound is well-suited for integration into bio-orthogonal strategies.

The existing functional groups can serve as handles for the attachment of bio-orthogonal reporters. For example, the pyrrolidine nitrogen or the hydroxyl group could be functionalized with an azide (B81097) or an alkyne, which can then undergo "click" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

A particularly promising future direction would be to incorporate a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), onto the molecule. This would allow for extremely fast and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine-functionalized probes. eur.nl The high reaction rates of IEDDA are advantageous for in vivo applications where concentrations of reactants are low. nih.gov

Table 2: Potential Bio-orthogonal Moieties for Functionalizing this compound

| Bio-orthogonal Moiety | Corresponding Reaction Partner | Key Features |

| Azide | Alkyne, Cyclooctyne | High stability, small size, does not interfere with biological processes. wikipedia.org |

| Terminal Alkyne | Azide | Stable and orthogonal to most biological functional groups. |

| Trans-cyclooctene (TCO) | Tetrazine | Exceptionally fast reaction kinetics, suitable for in vivo labeling. eur.nl |

| Nitrone | Cyclooctyne | A valuable alternative to azide-alkyne cycloadditions. wikipedia.org |

By transforming this compound into a bio-orthogonal probe, it could be used for a range of applications, including labeling and tracking of biomolecules, in vivo imaging, and drug delivery.

Development as a Scaffold for Material Science Research

The unique combination of a rigid, polar sulfone group and a nucleophilic pyrrolidine ring makes this compound an attractive building block for novel materials. The sulfolane (B150427) core is known for its high thermal stability and polarity, properties that are desirable in advanced polymers. wikipedia.org

Future research could explore the polymerization of this molecule. The secondary amine and the hydroxyl group provide two points for polymerization, allowing for the creation of linear or cross-linked polymers. For example, the reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyurethanes, respectively.

The resulting polymers could possess interesting properties:

High Thermal Stability: Conferred by the sulfone group.

Enhanced Hydrophilicity: Due to the presence of hydroxyl groups and the polar sulfone.

Potential for Chirality: The incorporation of a chiral monomer could lead to the synthesis of chiral polymers, which have applications in enantioselective separations and catalysis.

Furthermore, the pyrrolidine ring could be used to graft other polymer chains, leading to the formation of complex copolymer architectures with tailored properties.

Potential as a Catalyst or Ligand in Organic Synthesis

The chiral nature of this compound suggests its potential application as a chiral ligand or organocatalyst in asymmetric synthesis. The molecule contains multiple heteroatoms (nitrogen, oxygen, and sulfur) that can coordinate to metal centers.

The pyrrolidine motif is a common feature in many successful chiral ligands and catalysts. By modifying the substituent on the pyrrolidine nitrogen, it may be possible to create a bidentate or tridentate ligand. For example, the introduction of a pyridyl group on the nitrogen could create a ligand capable of coordinating to transition metals like palladium, rhodium, or iridium. acs.org

Such metal complexes could be screened for their catalytic activity in a variety of asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The rigid thiolane-1,1-dione backbone could help to create a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Additionally, the molecule itself, or its derivatives, could function as an organocatalyst. The presence of both a Lewis basic nitrogen and a hydrogen-bond-donating hydroxyl group could enable it to catalyze reactions through synergistic activation of the reactants.

Q & A

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs to track hydrogen migration in reaction intermediates via NMR or MS. This approach is critical for elucidating proton transfer mechanisms in heterocyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.